2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a 2,5-dimethoxyphenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal under acidic conditions.
Introduction of the 2,5-Dimethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation and Carboxylation: The final steps involve oxidation of the intermediate to introduce the keto group and subsequent carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the keto group, converting it to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts reagents such as aluminum chloride or iron(III) chloride are used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its isoquinoline core, which is known for its pharmacological activities. It can be used in the development of new drugs targeting various biological pathways, including those involved in cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the 2,5-dimethoxyphenyl group can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethoxyphenyl)isoquinoline: Lacks the keto and carboxylic acid groups, which can significantly alter its chemical reactivity and biological activity.
1-Oxo-1,2-dihydroisoquinoline-4-carboxylic acid: Lacks the 2,5-dimethoxyphenyl group, which can affect its overall properties.
2,5-Dimethoxyphenylacetic acid: A simpler structure that lacks the isoquinoline core.
Uniqueness
2-(2,5-Dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is unique due to the combination of its isoquinoline core and the 2,5-dimethoxyphenyl group. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-23-11-7-8-16(24-2)15(9-11)19-10-14(18(21)22)12-5-3-4-6-13(12)17(19)20/h3-10H,1-2H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDFQOPDMNBTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001148461 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429903-79-6 |
Source
|
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429903-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isoquinolinecarboxylic acid, 2-(2,5-dimethoxyphenyl)-1,2-dihydro-1-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001148461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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